molecular formula C9H12FN3O B1492958 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole CAS No. 1935358-31-8

3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B1492958
CAS No.: 1935358-31-8
M. Wt: 197.21 g/mol
InChI Key: HDPYFIFLCABTBR-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluoropyrrolidinyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the cyclopropyl and fluoropyrrolidinyl precursors. These precursors are then combined under specific reaction conditions, often involving the use of catalysts and controlled temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce oxo derivatives, while reduction can lead to the formation of hydroxylated or aminated compounds.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

  • 3-Cyclopropyl-5-(4-methylpyrrolidin-2-yl)-1,2,4-oxadiazole

  • 3-Cyclopropyl-5-(4-aminopyrrolidin-2-yl)-1,2,4-oxadiazole

  • 3-Cyclopropyl-5-(4-ethoxypyrrolidin-2-yl)-1,2,4-oxadiazole

Uniqueness: 3-Cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to its non-fluorinated counterparts.

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-cyclopropyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-6-3-7(11-4-6)9-12-8(13-14-9)5-1-2-5/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPYFIFLCABTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(CN3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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